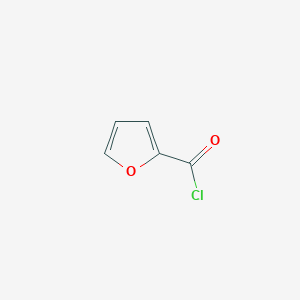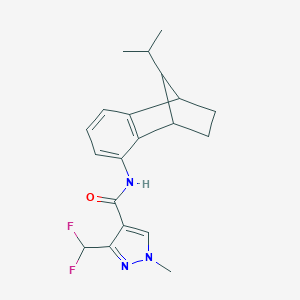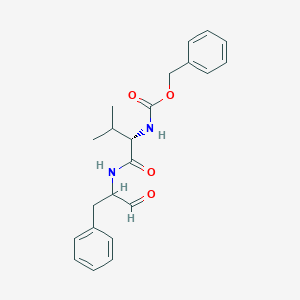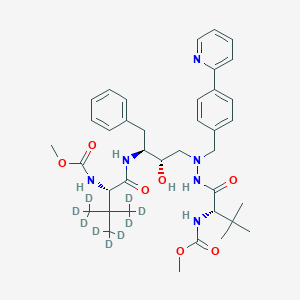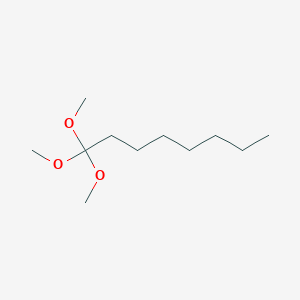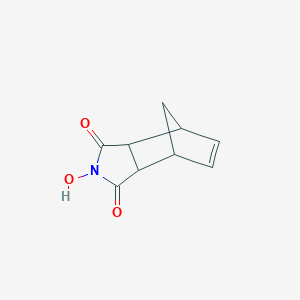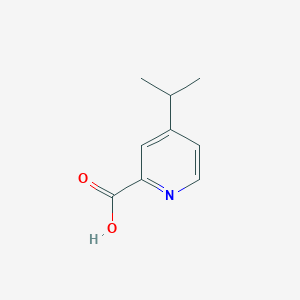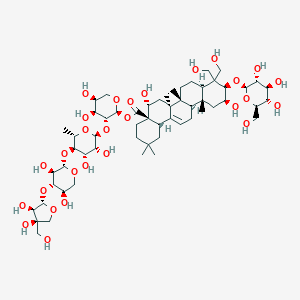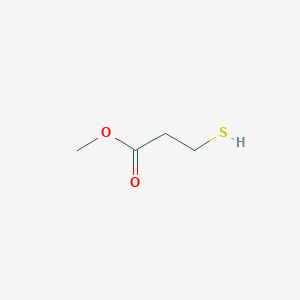
Methyl 3-mercaptopropionate
Übersicht
Beschreibung
Methyl 3-mercaptopropionate (MMP) is a chemical compound with the molecular formula C4H8O2S . It is used as a reagent in click chemistry, specifically in the modification of oxazolines using thiol-ene click modification . It also has implications for self-assembled monolayers (SAMs) and is used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles .
Synthesis Analysis
The synthesis of MMP involves the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA). This process is used to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) . Another method involves adjusting the feeding speed of the pump to control the molar ratio of 3-mercaptopropionic acid and methanol to be 1:3, with a residence time of 10 seconds .Molecular Structure Analysis
The molecular structure of MMP consists of a methyl group (CH3), a mercapto group (SH), and a propionate group (C2H5COO). The average mass is 120.170 Da and the monoisotopic mass is 120.024498 Da .Chemical Reactions Analysis
MMP is used in the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly (ethylene glycol)s (PEG)s catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk). The progress of the reactions was monitored by 1 H-NMR spectroscopy .Physical And Chemical Properties Analysis
MMP is a liquid at room temperature with a density of 1.085 g/mL at 25 °C . It has a refractive index of n20/D 1.464 (lit.) and a boiling point of 54-55 °C/14 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Click Chemistry Reagent
Methyl 3-mercaptopropionate is used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean reactions it produces . In this context, Methyl 3-mercaptopropionate is used in the modification of oxazolines using thiol-ene click modification .
Self-Assembled Monolayers (SAMs)
Methyl 3-mercaptopropionate has implications for self-assembled monolayers (SAMs) . SAMs are an ordered layer of molecules assembled spontaneously on a solid surface. They are used in a variety of applications, including sensors, corrosion protection, and nanotechnology .
Colorimetric Detection of Mercury
This compound is used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles . This is particularly useful in environmental monitoring, where the detection of mercury levels is crucial .
Synthesis of Mono- and Dithiols
Methyl 3-mercaptopropionate is used in the synthesis of mono- and dithiols of Tetraethylene Glycol and Poly (ethylene glycol)s via Enzyme Catalysis . This process is important in the production of various polymers .
Polymer Functionalization
Methyl 3-mercaptopropionate is used in the functionalization of polymers . Functionalization is a process that changes the properties of a polymer, allowing it to be used in a wider range of applications .
Biomedical Research and Applications
Poly (ethylene glycol) (PEG) is the most frequently used polymer for biomedical research and applications . Thiol-functionalized PEGs, which can be synthesized using Methyl 3-mercaptopropionate, have an important role in these reactions . They can be used as a ‘Michael donor’ or in thiol-ene click reactions to synthesize conjugates for targeted drug delivery .
Safety and Hazards
MMP is considered hazardous. It is a combustible liquid and is toxic if swallowed. It is harmful in contact with skin and fatal if inhaled. It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
Methyl 3-Mercaptopropionate (M3MP) is a versatile compound with several targets. It is used as a reagent in click chemistry , and it has been used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles . This suggests that one of its primary targets could be mercury ions in certain environments.
Mode of Action
The mode of action of M3MP is largely dependent on its application. In the context of mercury detection, M3MP, decorated on gold nanoparticles, likely interacts with mercury ions, leading to changes in the color of the solution . This color change can then be used to quantify the concentration of mercury in the solution.
Biochemical Pathways
Given its use in click chemistry, it’s plausible that it participates in thiol-ene reactions, which are a type of click reaction . These reactions are characterized by their efficiency and versatility, making them useful in a wide range of applications, from materials science to bioconjugation.
Result of Action
The result of M3MP’s action is highly context-dependent. In the case of mercury detection, the interaction of M3MP with mercury ions results in a color change, providing a visual indication of the presence of mercury . In the context of click chemistry, M3MP can enable the efficient formation of new chemical bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of M3MP. For instance, the efficiency of the colorimetric detection of mercury may be influenced by the salinity of the solution . Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect the reactivity and stability of M3MP.
Eigenschaften
IUPAC Name |
methyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLDBDUBGAEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027509 | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 3-mercapto-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl 3-mercaptopropionate | |
CAS RN |
2935-90-2 | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 3-MERCAPTOPROPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-mercapto-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V920F0BCRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 3-MERCAPTOPROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5905 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl 3-mercaptopropionate?
A1: The molecular formula of methyl 3-mercaptopropionate is C4H8O2S, and its molecular weight is 120.17 g/mol.
Q2: Are there any available spectroscopic data for methyl 3-mercaptopropionate?
A2: Yes, spectroscopic data for MMP is available. Studies using microwave spectroscopy have characterized its conformational landscape, providing insights into its structure. [] Additionally, techniques like FTIR, NMR, and UV/Vis spectroscopy have been used to study MMP and its derivatives. [, , , ]
Q3: How does methyl 3-mercaptopropionate perform under different solvent conditions?
A3: The performance of MMP can be influenced by the solvent environment. For instance, in the context of thiol-maleimide "click" reactions, the choice of solvent directly impacts the reaction mechanism and kinetics. [] Additionally, the efficiency of MMP as a chain transfer agent in polymerization reactions can vary depending on the solvent used. [, ]
Q4: What is known about the stability of methyl 3-mercaptopropionate?
A4: MMP is known to readily oxidize to form its corresponding disulfide. [] Specific stability under various conditions would require further investigation depending on the application.
Q5: What role does methyl 3-mercaptopropionate play in chain transfer reactions?
A5: MMP acts as an effective chain transfer agent in radical polymerizations. It regulates molecular weight and introduces desired functional groups at the chain ends. [, , , ]
Q6: Can you elaborate on the use of methyl 3-mercaptopropionate in "click" chemistry?
A6: MMP participates in thiol-maleimide and thiol-ene "click" reactions, enabling the creation of functional materials and bioconjugates. These reactions offer high selectivity and efficiency under specific conditions. [, , ]
Q7: How has methyl 3-mercaptopropionate been utilized in the synthesis of specific compounds?
A7: MMP plays a crucial role in synthesizing various compounds, including:
- Leukotriene antagonist SK&F 104353: It is used in a key step involving regioselective epoxide opening. [, ]
- α-dimethylbutyryl-S-methyl propionate: It reacts with 2,2-dimethylbutanoyl chloride to produce this compound, a valuable intermediate in organic synthesis. []
- Thio-functionalized polymers: It is used to introduce thiol functionalities into polymers, enabling further modifications and applications. [, , ]
Q8: Have computational methods been employed to study methyl 3-mercaptopropionate?
A8: Yes, computational chemistry plays a vital role in understanding MMP's behavior. Density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of reactions involving MMP, particularly in thiol-maleimide "click" chemistry. [] These calculations provide insights into the reaction pathways, transition states, and energy barriers, aiding in the prediction of reaction outcomes.
Q9: Can you provide specific examples of computational studies on methyl 3-mercaptopropionate?
A9: Computational studies have been conducted to understand:
- Thiol-maleimide reaction mechanisms: Exploring the influence of different solvents, initiators, and thiols on the reaction pathways and kinetics. []
- Conformational analysis: Determining the most stable conformers of MMP using methods like microwave spectroscopy and density functional theory. [, ]
Q10: How do structural modifications of methyl 3-mercaptopropionate affect its reactivity?
A10: Modifying the structure of MMP can significantly influence its reactivity. For example, replacing the methyl ester group with other functionalities like a carboxylic acid or a thiol can alter its electronic properties and steric hindrance, ultimately affecting its reactivity in chemical reactions. [, ]
Q11: Are there any specific examples of structure-activity relationship studies on methyl 3-mercaptopropionate derivatives?
A11: Research on Ni(II)-porphyrins functionalized with azopyridine derivatives, where MMP served as a building block, highlights the impact of structural modifications on spin switching efficiency. The introduction of thiol, disulfide, and carboxylic acid groups, stemming from MMP, led to variations in coordination strength and switching behavior. []
Q12: What are some notable applications of methyl 3-mercaptopropionate in different fields?
A12: MMP finds applications in diverse fields:
- Material science: Synthesis of functional polymers, including thiol-functionalized polymers and hyperbranched polyesters, with potential applications in drug delivery, coatings, and adhesives. [, , , ]
- Bioconjugation: Thiol-maleimide and thiol-ene "click" chemistry for biomolecule conjugation, enabling the creation of targeted drug delivery systems and biomaterials. [, ]
- Pharmaceutical research: Synthesis of drug candidates, including leukotriene antagonists, highlighting its importance in medicinal chemistry. [, ]
- Analytical chemistry: As a model compound for studying thiol-based reactions and for developing analytical methods for thiol detection. [, ]
Q13: Is there any research on the environmental impact of methyl 3-mercaptopropionate?
A13: While specific information on the environmental impact of MMP is limited, research on related volatile sulfur compounds like dimethyl sulfide (DMS), which shares a structural similarity with MMP, suggests potential ecological implications. Studies on DMS production by marine microorganisms highlight its role in the global sulfur cycle and its impact on climate regulation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

